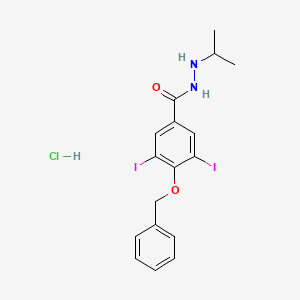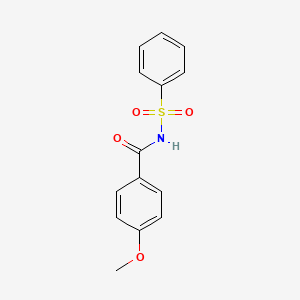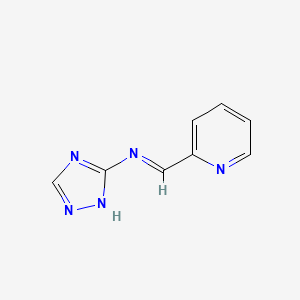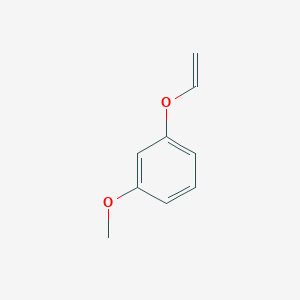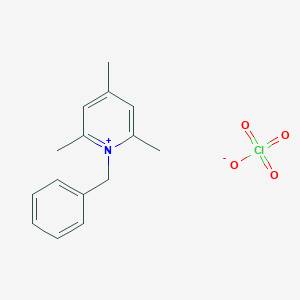
1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate is a quaternary ammonium salt with a pyridinium core
Preparation Methods
The synthesis of 1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the quaternization of 2,4,6-trimethylpyridine with benzyl chloride, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Solvent: Anhydrous solvents like acetonitrile or dichloromethane.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete quaternization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets through its quaternary ammonium group. This interaction can lead to the disruption of cellular processes, making it effective in various applications. The molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Benzyl-2,4,6-trimethylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Known for its use in electrophilic fluorination reactions.
1-Ethyl-2,4,6-trimethylpyridinium bromide: Used in various organic synthesis applications.
The uniqueness of this compound lies in its specific structural properties and the versatility of its applications in different fields.
Properties
CAS No. |
13342-05-7 |
|---|---|
Molecular Formula |
C15H18ClNO4 |
Molecular Weight |
311.76 g/mol |
IUPAC Name |
1-benzyl-2,4,6-trimethylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C15H18N.ClHO4/c1-12-9-13(2)16(14(3)10-12)11-15-7-5-4-6-8-15;2-1(3,4)5/h4-10H,11H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
GOBPZWVCNWBASN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)CC2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


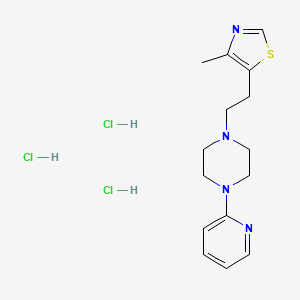
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)

![Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate](/img/structure/B14711399.png)

![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)
